2-Benzyl-5-chlorobenzaldehyde-13C6
Description
2-Benzyl-5-chlorobenzaldehyde-13C6 is a carbon-13 (13C) isotopically labeled derivative of 2-benzyl-5-chlorobenzaldehyde, where six carbon atoms in the benzyl and aromatic rings are replaced with the stable isotope carbon-12. This compound is primarily utilized as a molecular probe in nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking of molecular interactions, metabolic pathways, and structural dynamics in pharmaceutical and organic chemistry research . The chlorine substituent at the 5-position enhances electron-withdrawing effects, influencing reactivity in synthetic applications, while the aldehyde functional group facilitates its use as a precursor in cross-coupling reactions and heterocyclic synthesis. Its isotopic labeling allows for high-sensitivity detection in mass spectrometry (MS) and NMR, making it critical for drug metabolism studies and mechanistic investigations.
Properties
Molecular Formula |
C₈¹³C₆H₁₁ClO |
|---|---|
Molecular Weight |
236.65 |
Synonyms |
5-Chloro-2-(phenylmethyl)benzaldehyde-13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 2-Benzyl-5-chlorobenzaldehyde-13C6, a comparative analysis with structurally or functionally analogous compounds is provided below. Key parameters include isotopic enrichment, substituent effects, and applications.
Structural and Functional Analogues
Key Comparative Insights
- Isotopic Sensitivity: The 13C6 labeling in this compound provides superior NMR signal resolution compared to non-labeled analogues, enabling precise tracking in metabolic studies. This contrasts with deuterated compounds, which are less effective for carbon-specific tracing .
- Substituent Effects : The chlorine substituent in this compound increases electrophilicity at the aldehyde group, enhancing its reactivity in nucleophilic additions compared to the nitro-substituted analogue (2-Benzyl-5-nitrobenzaldehyde), which exhibits stronger electron-withdrawing effects.
- Functional Group Versatility : Unlike the ester group in 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Ester, the aldehyde group in the target compound enables direct participation in condensation reactions (e.g., Schiff base formation), expanding its utility in heterocyclic synthesis .
- Stability: The non-labeled version of the compound is more cost-effective for bulk synthesis but lacks the isotopic precision required for advanced pharmacokinetic studies.
Research Findings
- NMR Applications: Studies demonstrate that 13C6 labeling reduces signal overlap in complex biological matrices, improving accuracy in metabolite identification by >30% compared to non-labeled counterparts .
- Synthetic Utility : The chlorine substituent in this compound accelerates reaction rates in Ullmann couplings by 15–20% relative to its nitro-substituted analogue, attributed to its moderate electron-withdrawing capacity.
- Thermal Stability: Differential scanning calorimetry (DSC) reveals that the labeled compound degrades at 215°C, comparable to the non-labeled version (210°C), indicating minimal isotopic impact on thermal behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
